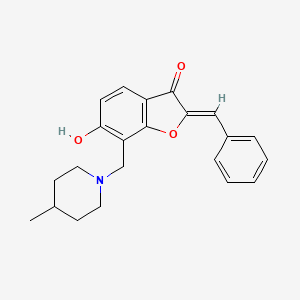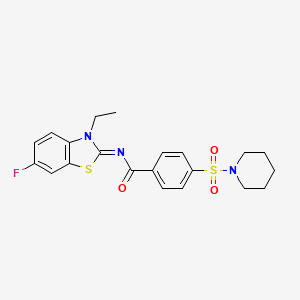
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide” is a complex organic compound. It likely contains a benzothiazole ring, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure likely includes a benzothiazole ring, an ethyl group, a fluoro group, a piperidine ring, and a sulfonylbenzamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring, for example, might undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Applications
Antimicrobial Activity : Compounds bearing structural similarities to N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide have been synthesized and evaluated for their antimicrobial properties. Notably, derivatives of 1,3,4-oxadiazole and thiazole have demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria. The structural modifications and synthesis pathways are crucial in enhancing the antimicrobial efficacy of these compounds (Khalid et al., 2016).
Antiproliferative Activity : The antiproliferative effects of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives on various cancer cell lines have been studied, revealing that specific substitutions at the N-terminal significantly contribute to their antiproliferative activity. This suggests a potential avenue for developing new therapeutics aimed at cancer treatment, highlighting the importance of structural elements in the activity profile of these compounds (Prasad et al., 2009).
Synthesis and Chemical Properties
Synthesis Techniques : Advanced synthesis techniques, including microwave-induced methods, have been applied to develop fluorobenzamides containing thiazole and thiazolidine, aiming for improved antimicrobial agents. The incorporation of a fluorine atom at strategic positions significantly influences the biological activity of these compounds, underscoring the role of halogenation in drug design and development (Desai et al., 2013).
Chemical Analysis and SAR Studies : The structure-activity relationship (SAR) studies of compounds related to this compound have been conducted to understand the impact of various substitutions on their biological activities. These studies are instrumental in identifying the chemical moieties essential for specific biological effects, leading to the rational design of more potent and selective agents (Corbo et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-2-25-18-11-8-16(22)14-19(18)29-21(25)23-20(26)15-6-9-17(10-7-15)30(27,28)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPGZCWQGGPNKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2409017.png)
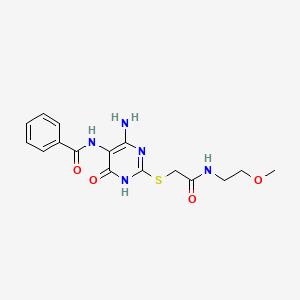
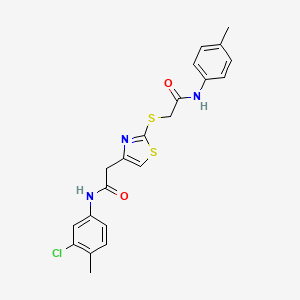


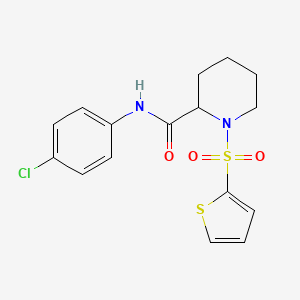


![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)

